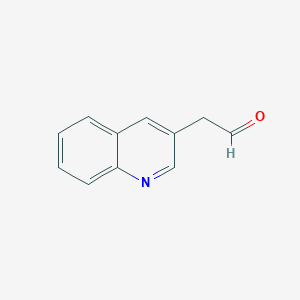

2-(Quinolin-3-YL)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-3-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDZVURSSPHSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627128 | |

| Record name | (Quinolin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545423-95-8 | |

| Record name | (Quinolin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Quinolin-3-YL)acetaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(Quinolin-3-YL)acetaldehyde (CAS Number: 545423-95-8), a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer predictive insights into its synthesis, properties, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Quinoline Scaffold and this compound

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] this compound, with the chemical formula C₁₁H₉NO, combines this privileged heterocyclic system with a reactive acetaldehyde moiety, positioning it as a versatile building block for the synthesis of novel drug candidates.

Physicochemical Properties (Predicted)

| Property | Value | Source/Method |

| CAS Number | 545423-95-8 | - |

| Molecular Formula | C₁₁H₉NO | - |

| Molecular Weight | 171.2 g/mol | - |

| Appearance | Predicted to be a solid or high-boiling liquid | Analogy with similar aromatic aldehydes |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General solubility of quinoline derivatives |

Synthesis of this compound: Plausible Synthetic Strategies

Proposed Synthetic Workflow

A common strategy for the one-carbon homologation of an aldehyde to an acetaldehyde derivative is the Darzens condensation, followed by subsequent transformation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of ethyl 3-(quinolin-3-yl)oxirane-2-carboxylate (Glycidic ester intermediate)

-

To a solution of quinoline-3-carboxaldehyde (1 equivalent) in anhydrous ethanol, add ethyl chloroacetate (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of sodium ethoxide (1.2 equivalents) in ethanol, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

Step 2: Synthesis of this compound

-

Dissolve the crude glycidic ester from Step 1 in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-4 hours to effect saponification.

-

Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.

-

Gently heat the acidified mixture to promote decarboxylation, monitoring for the evolution of CO₂.

-

After decarboxylation is complete, cool the mixture and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the quinoline ring and the acetaldehyde functional group.

Reactivity of the Acetaldehyde Moiety

The aldehyde group is highly versatile and can undergo a wide range of transformations:[5]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-(quinolin-3-yl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Condensation Reactions: The α-protons of the acetaldehyde are acidic and can participate in aldol condensations. It can also react with amines to form imines (Schiff bases) and with hydrazines to yield hydrazones.[6]

Reactivity of the Quinoline Ring

The quinoline ring system has distinct reactivity patterns:

-

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring is more susceptible to electrophilic attack, with substitution occurring primarily at the C5 and C8 positions under vigorous conditions.[7][8]

-

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present.[9]

Caption: Reactivity map of this compound.

Spectroscopic Characterization (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of this compound. These predictions are based on the analysis of its structural components and data from similar quinoline derivatives.[10]

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde CHO | 9.5 - 10.0 | t (triplet) |

| Methylene CH₂ | 3.8 - 4.2 | d (doublet) |

| Quinoline H2 | ~8.9 | s (singlet) |

| Quinoline H4 | ~8.1 | s (singlet) |

| Quinoline H5, H8 | 7.8 - 8.2 | m (multiplet) |

| Quinoline H6, H7 | 7.5 - 7.8 | m (multiplet) |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 195 - 205 |

| Methylene CH₂ | 45 - 55 |

| Quinoline C2, C4, C8a | 145 - 155 |

| Quinoline C3, C4a, C5, C6, C7, C8 | 120 - 135 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (aldehyde) | 1720 - 1740 |

| C-H Stretch (aldehyde) | 2720 - 2820 (two bands) |

| Aromatic C=C Stretch | 1500 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

Mass Spectrometry (MS)

| Fragmentation | Predicted m/z |

| Molecular Ion [M]⁺ | 171 |

| [M-CHO]⁺ | 142 |

| Quinoline fragment | 128 |

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a well-established pharmacophore, and its derivatives have been investigated for a wide array of therapeutic applications.[1][2] this compound serves as a key intermediate for the synthesis of a diverse library of compounds for biological screening.

Potential Therapeutic Targets

-

Anticancer Agents: Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and by inducing apoptosis.[2]

-

Antimalarial Drugs: The quinoline scaffold is central to many antimalarial drugs like chloroquine and quinine.[2]

-

Antibacterial and Antifungal Agents: The structural features of quinoline allow for the design of compounds with potent antimicrobial activity.[3]

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown promise as anti-inflammatory agents.[3]

The aldehyde functionality of this compound allows for its facile incorporation into more complex molecular architectures through reactions like reductive amination to form novel amine derivatives or condensation reactions to generate Schiff bases, which can act as ligands for metal complexes with potential therapeutic value.

Caption: Drug discovery workflow starting from this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. The safety profile can be inferred from the general toxicology of aromatic aldehydes and quinoline derivatives.

-

General Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[11] Quinoline and its derivatives may have toxic effects, particularly on the liver.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a promising, albeit under-characterized, chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its unique structure, combining the privileged quinoline scaffold with a reactive aldehyde functional group, opens up numerous avenues for chemical modification and derivatization. This technical guide, by providing a predictive yet scientifically grounded overview of its synthesis, reactivity, and potential applications, aims to stimulate further research and unlock the full potential of this versatile molecule in the field of drug discovery and development.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

-

Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

- ACS Publications. (2003).

- Preparation and Properties of Quinoline. (n.d.).

-

ResearchGate. (2023). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Organic Reactions. (1942). The Friedländer Synthesis of Quinolines.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from [Link]

- PubMed Central. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

-

National Institute of Standards and Technology. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]

- The John D. Walsh Company. (2015).

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

-

ResearchGate. (n.d.). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetaldehyde. Retrieved from [Link]

- Pandawa Institute Journals. (2023).

- Journal of Applied Bioanalysis. (2023).

- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (n.d.).

-

National Institute of Standards and Technology. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]

- PubMed. (2003).

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

-

Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.

- Sigma-Aldrich. (2023).

- Minnesota Department of Health. (2023). Quinoline Toxicological Summary.

- Google Patents. (n.d.).

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).

-

ResearchGate. (n.d.). Strategies for the synthesis of 3‐substituted quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]

-

BYJU'S. (n.d.). Acetaldehyde – C 2 H 4 O. Retrieved from [Link]

- YouTube. (2020). Reactivity of Quinoline.

-

Study.com. (n.d.). Acetaldehyde Definition, Formula & Structure - Lesson. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.

- MDPI. (2022).

- BenchChem. (n.d.).

- ResearchGate. (2023).

- ResearchGate. (2023). (PDF)

-

ChemTalk. (n.d.). Aldehyde Functional Group. Retrieved from [Link]

- MDPI. (2023).

- ResearchGate. (2022). (PDF)

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Aldehyde Functional Group | ChemTalk [chemistrytalk.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uop.edu.pk [uop.edu.pk]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. johndwalsh.com [johndwalsh.com]

- 12. health.state.mn.us [health.state.mn.us]

An In-depth Technical Guide to the Physicochemical Properties of 2-(quinolin-3-yl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Quinolin-3-yl)acetaldehyde is a heterocyclic aromatic compound featuring a quinoline ring substituted at the 3-position with an acetaldehyde group. The quinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The presence of a reactive aldehyde functional group makes this compound a valuable synthetic intermediate for the elaboration of more complex molecules, positioning it as a compound of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, spectroscopic characteristics, and potential applications, offering a technical resource for scientists working with this and related compounds.

Chemical Identity and Structure

The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 545423-95-8 | [1][2] |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.20 g/mol | [1] |

| Canonical SMILES | O=CCC1=CC2=CC=CC=C2N=C1 | N/A |

Proposed Synthetic Pathways

Pathway 1: Acetal Protection, Grignard Reaction, and Oxidation

This pathway involves the protection of the aldehyde, extension of the carbon chain, and subsequent oxidation.

Caption: Proposed synthesis of this compound from 2-chloroquinoline-3-carbaldehyde.

Experimental Protocol Outline:

-

Acetal Formation: 2-Chloroquinoline-3-carbaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the aldehyde functionality as a 1,3-dioxolane.

-

Grignard Reaction & Carbon Chain Extension: The protected quinoline is treated with magnesium to form a Grignard reagent, which then reacts with paraformaldehyde to introduce a hydroxymethyl group.

-

Oxidation: The resulting primary alcohol is oxidized to the corresponding acetaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Dechlorination: The chloro group is removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the final product.

Pathway 2: Hydrolysis of a Diethyl Acetal

An alternative approach involves the synthesis of the corresponding diethyl acetal followed by hydrolysis. The synthesis of acetaldehyde diethyl acetals is a well-established procedure[6][7][8][9].

Caption: Alternative synthesis via a diethyl acetal intermediate.

Experimental Protocol Outline:

-

Grignard Reagent Formation: 3-(Bromomethyl)quinoline is reacted with magnesium turnings in an anhydrous ether solvent like THF to form the Grignard reagent.

-

Acetal Formation: The Grignard reagent is then reacted with triethyl orthoformate to form this compound diethyl acetal.

-

Hydrolysis: The acetal is carefully hydrolyzed under acidic conditions to yield the desired aldehyde. The reaction must be monitored to prevent side reactions of the aldehyde.

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively reported. The following table includes basic calculated properties and estimates based on its isomers, 2-(quinolin-2-yl)acetaldehyde and 2-(quinolin-8-yl)acetaldehyde[10][11].

| Property | Value (Predicted/Estimated) | Source/Method |

| Molecular Weight | 171.20 g/mol | [1] |

| XLogP3 | ~1.6 | PubChem (isomer data)[10] |

| Hydrogen Bond Donor Count | 0 | PubChem (isomer data)[10] |

| Hydrogen Bond Acceptor Count | 2 (N and O) | PubChem (isomer data)[10] |

| Rotatable Bond Count | 2 | PubChem (isomer data)[10] |

| Topological Polar Surface Area | 30.0 Ų | PubChem (isomer data)[10] |

| Melting Point | Not available (likely a solid at room temp.) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | N/A |

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the acetaldehyde moiety.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic CH | 9.5 - 10.0 | Triplet (t) |

| Methylene CH₂ | 3.8 - 4.2 | Doublet (d) |

| Quinoline H2, H4 | 8.5 - 9.0 | Singlets (s) or Doublets (d) |

| Quinoline H5, H6, H7, H8 | 7.5 - 8.2 | Multiplets (m) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 195 - 205 |

| Methylene CH₂ | 45 - 55 |

| Quinoline Carbons | 120 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum should display strong characteristic absorptions for the carbonyl group and the aromatic system.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (aldehyde) | 1720 - 1740 | Strong |

| C-H Stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| C=C and C=N Stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-H Bending (aromatic) | 750 - 900 | Strong |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 171. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) and the entire acetaldehyde side chain.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the aldehyde functional group and the quinoline ring.

-

Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid.

-

Reduction to the primary alcohol, 2-(quinolin-3-yl)ethanol.

-

Condensation reactions , such as aldol and Knoevenagel condensations, to form α,β-unsaturated systems.

-

Wittig reaction to form alkenes.

-

Reductive amination to form substituted amines.

-

Formation of imines and Schiff bases by reaction with primary amines.

-

-

Quinoline Ring Reactivity: The quinoline ring is an aromatic system. The nitrogen atom deactivates the pyridine ring towards electrophilic substitution, while the benzene ring can undergo electrophilic substitution, typically at positions 5 and 8.

Potential Applications in Drug Discovery and Materials Science

Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities[3]. This compound serves as a versatile building block for the synthesis of a library of novel quinoline-based compounds.

-

Medicinal Chemistry: The aldehyde functionality can be used as a handle to introduce various pharmacophores, leading to the development of new therapeutic agents. For instance, condensation with hydrazines could yield hydrazones, a class of compounds known for their anticonvulsant and antimicrobial activities.

-

Materials Science: The quinoline moiety can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The aldehyde group provides a convenient point of attachment for polymerization or functionalization of surfaces.

Handling and Storage

Aldehydes, in general, are prone to oxidation and polymerization. Therefore, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended by some suppliers) to minimize degradation. It should be protected from light and moisture.

Conclusion

This compound is a valuable, yet not extensively characterized, synthetic intermediate. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, plausible synthetic strategies, and potential applications. As research in the field of quinoline chemistry continues to expand, it is anticipated that more experimental data on this compound will become available, further elucidating its properties and utility in various scientific disciplines.

References

-

PubChem. 2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764. [Link]

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8483–8517.

-

Organic Syntheses Procedure. propiolaldehyde diethyl acetal. [Link]

-

ResearchGate. Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. [Link]

- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

- Patil, S. S., Patil, S. V., & Bobade, V. D. (2011). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Synlett, 2011(16), 2379-2383.

- Google Patents. CN1128129C - Acetaldehyde diethyl acetal production process.

- Google Patents. US5527969A - Process for preparing acetaldehyde diethyl acetal.

-

ResearchGate. A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. [Link]

-

Organic Syntheses Procedure. Acrolein diethyl acetal. [Link]

Sources

- 1. 545423-95-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. clonagen.com [clonagen.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN1128129C - Acetaldehyde diethyl acetal production process - Google Patents [patents.google.com]

- 8. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(Quinolin-3-YL)acetaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(Quinolin-3-YL)acetaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its fundamental properties, outlines robust synthetic pathways, details characterization methodologies, and explores its reactivity and significance as a precursor in the synthesis of advanced molecular architectures.

Core Molecular Profile

This compound is a bifunctional organic molecule featuring a quinoline nucleus linked to an acetaldehyde moiety at the 3-position. The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs, imparting a wide range of biological activities.[1][2] The aldehyde group, a versatile functional handle, allows for a multitude of chemical transformations, making this compound a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [3] |

| Molecular Weight | 171.20 g/mol | [3] |

| CAS Number | 545423-95-8 | [3] |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Soluble in common organic solvents like DCM, Chloroform, and Methanol | General Knowledge |

Strategic Synthesis Methodologies

The synthesis of this compound is not commonly reported as a direct, one-step procedure. A strategic, multi-step approach is typically employed, leveraging well-established named reactions to construct the quinoline core, followed by functional group manipulations to install the acetaldehyde side chain. The most logical and efficient pathway involves the synthesis of a suitable precursor, such as 2-(quinolin-3-yl)ethanol, followed by a controlled oxidation.

A plausible synthetic route commences with the Vilsmeier-Haack reaction, a powerful method for the formylation of activated aromatic compounds.[4] This reaction on an appropriate acetanilide derivative yields a 2-chloroquinoline-3-carbaldehyde intermediate, a versatile synthon for further modification.[1][5]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis from a Quinoline-3-carbaldehyde Precursor

This protocol outlines a general procedure. Specific reaction conditions may require optimization based on the exact substrate and scale.

Part A: Reduction of Quinoline-3-carbaldehyde to (Quinolin-3-yl)methanol

-

Reaction Setup: To a solution of a suitable quinoline-3-carbaldehyde derivative (1.0 eq) in methanol or ethanol in a round-bottom flask, add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise at 0 °C with stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude alcohol can be purified by column chromatography on silica gel if necessary.

Part B: Oxidation of (Quinolin-3-yl)methanol to this compound

-

Reaction Setup: Dissolve the (Quinolin-3-yl)methanol from Part A (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Oxidant Addition: Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® or silica gel to remove the oxidant byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by flash column chromatography on silica gel.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aldehydic Proton (CHO): A characteristic singlet or triplet (if coupled) in the downfield region, typically δ 9.5-10.0 ppm. Methylene Protons (CH₂): A doublet coupled to the aldehydic proton, expected around δ 3.8-4.2 ppm. Quinoline Protons: A series of doublets, triplets, and multiplets in the aromatic region, δ 7.5-9.0 ppm. The proton at C2 would likely be the most downfield singlet or doublet. |

| ¹³C NMR | Carbonyl Carbon (C=O): A highly deshielded signal, expected around δ 195-205 ppm. Methylene Carbon (CH₂): A signal in the aliphatic region, approximately δ 45-55 ppm. Quinoline Carbons: Multiple signals in the aromatic region, typically between δ 120-150 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.[8] C-H Stretch (Aldehyde): Two characteristic medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹.[8] C=C and C=N Stretches (Quinoline): Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 171). Fragmentation: Characteristic fragmentation patterns would include the loss of the formyl group (-CHO, 29 Da) and other fragments related to the quinoline ring.[7] |

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.

Caption: Key reaction pathways of this compound.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid, a valuable building block in its own right.

-

Reduction: Reduction of the aldehyde yields 2-(quinolin-3-yl)ethanol, which can be used in etherification or esterification reactions.

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various heterocyclic systems and has been explored for creating compounds with antimicrobial properties.[2][5]

-

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into a variety of substituted alkenes, allowing for significant carbon-skeleton diversification.[9][10][11]

-

Knoevenagel Condensation: Reaction with active methylene compounds under basic conditions can lead to the formation of α,β-unsaturated systems, which are precursors to a wide array of derivatives.[12]

The quinoline ring itself can undergo electrophilic aromatic substitution, although the nitrogen atom deactivates the ring. Reactions typically occur on the benzene portion of the scaffold.

Applications in Drug Discovery and Development

The quinoline core is a cornerstone in medicinal chemistry, and derivatives of this compound are of significant interest for the development of new therapeutic agents.[1] Its utility stems from its role as a versatile scaffold that can be elaborated into a diverse library of compounds for biological screening.

-

Antimicrobial Agents: Schiff bases derived from quinoline aldehydes have demonstrated significant antibacterial and antifungal activities.[2][5]

-

Anticancer Research: The quinoline nucleus is found in several anticancer drugs, and new derivatives are continuously being explored for their potential to inhibit tumor cell growth.[1]

-

Antimalarial Compounds: Quinoline is the foundational structure for classic antimalarial drugs like chloroquine. The development of new quinoline-based compounds remains a key strategy in combating drug-resistant malaria.[1]

Safety, Handling, and Storage

As a reactive aldehyde, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. Aldehydes can be sensitive to air and may undergo slow oxidation.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a molecule of considerable strategic importance in synthetic and medicinal chemistry. Its combination of a biologically relevant quinoline core and a synthetically versatile aldehyde functional group provides a gateway to a vast chemical space of potential drug candidates and complex molecular structures. The synthetic routes and characterization data outlined in this guide offer a foundational framework for researchers to utilize this valuable building block in their scientific endeavors.

References

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

University of California, San Diego. (2024). Chemical Compatibility Guidelines. UCSD Blink. Retrieved from [Link]

-

Unknown. Chemical Incompatibility Table and Storage Recommendations. Retrieved from [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Retrieved from [Link]

-

Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. Wittig reaction. Retrieved from [Link]

-

Unknown. The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

-

KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]

-

Utah Chemistry. 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

Edexcel IAS Chemistry (Unit 2). (2020, March 22). 10D Mass Spectra and IR [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2011). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-408. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Pérez-Pavo, M. J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 239-247. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: In(OTf)3‐Catalyzed Synthesis of 2‐Styryl Quinolines: Scope and Limitations of Metal Lewis Acids for Tandem Friedlaender Annulation—Knoevenagel Condensation. Retrieved from [Link]

-

Research and Reviews. (n.d.). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved from [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

ResearchGate. (2025). Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Retrieved from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 545423-95-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Compatibility Guidelines [blink.ucsd.edu]

Spectral Characterization of 2-(Quinolin-3-yl)acetaldehyde: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and drug development, quinoline derivatives hold a significant position due to their wide range of biological activities. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. This technical guide provides an in-depth analysis of the expected spectral data for 2-(quinolin-3-yl)acetaldehyde, a key intermediate in the synthesis of various bioactive molecules. As a Senior Application Scientist, this document is structured to not only present predicted spectral data but also to explain the underlying principles and experimental considerations for its acquisition and interpretation. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers in the field.

Molecular Structure and Key Features

This compound possesses a quinoline ring system linked at the 3-position to an acetaldehyde moiety. This structure presents several key features that will be reflected in its spectral data:

-

Aromatic Protons: The quinoline ring has a unique set of seven aromatic protons, each with a distinct chemical environment.

-

Aldehyde Functionality: The presence of a reactive aldehyde group is a critical feature, which will give rise to characteristic signals in both NMR and IR spectroscopy.

-

Methylene Bridge: A CH₂ group links the aromatic ring to the aldehyde, and its protons will exhibit specific NMR signals.

The following diagram illustrates the molecular structure and numbering convention used for the interpretation of spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, methylene, and aldehyde protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring and the carbonyl group of the aldehyde.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 - 9.1 | s | - |

| H-4 | ~8.1 - 8.3 | s | - |

| H-5 | ~7.9 - 8.1 | d | ~8.5 |

| H-8 | ~7.8 - 8.0 | d | ~8.2 |

| H-6 | ~7.6 - 7.8 | t | ~7.5 |

| H-7 | ~7.5 - 7.7 | t | ~7.5 |

| -CHO | ~9.8 - 10.0 | t | ~2.0 |

| -CH₂- | ~3.8 - 4.0 | d | ~2.0 |

Interpretation and Rationale:

-

Aromatic Region (δ 7.5 - 9.1 ppm): The protons on the quinoline ring are deshielded and appear in the aromatic region.[1] The H-2 and H-4 protons are singlets and are the most downfield due to their proximity to the nitrogen atom.[1] The remaining aromatic protons will exhibit doublet and triplet splitting patterns characteristic of a substituted quinoline ring.

-

Aldehyde Proton (δ 9.8 - 10.0 ppm): The aldehyde proton is highly deshielded and is expected to appear as a triplet due to coupling with the adjacent methylene protons.[2]

-

Methylene Protons (δ 3.8 - 4.0 ppm): The methylene protons are adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift. They are expected to appear as a doublet due to coupling with the aldehyde proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CHO | ~200 - 202 |

| C-2 | ~150 - 152 |

| C-4 | ~147 - 149 |

| C-8a | ~145 - 147 |

| C-3 | ~135 - 137 |

| C-5 | ~129 - 131 |

| C-7 | ~128 - 130 |

| C-6 | ~127 - 129 |

| C-4a | ~126 - 128 |

| C-8 | ~125 - 127 |

| -CH₂- | ~45 - 47 |

Interpretation and Rationale:

-

Carbonyl Carbon (δ ~200 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear at a very low field.[3]

-

Aromatic Carbons (δ 125 - 152 ppm): The ten carbons of the quinoline ring will have distinct chemical shifts, with those closest to the nitrogen atom being the most deshielded.

-

Methylene Carbon (δ ~45 ppm): The methylene carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic quinoline ring.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Aldehyde C=O Stretch | ~1725 | Strong |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium |

| Aromatic C-N Stretch | ~1350 | Medium |

Interpretation and Rationale:

-

Aldehyde C-H Stretch: The two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are highly diagnostic for an aldehyde functional group.[4][5]

-

Aldehyde C=O Stretch: A strong absorption band around 1725 cm⁻¹ is characteristic of the carbonyl group in an aliphatic aldehyde.[4][5][6]

-

Aromatic C-H and C=C Stretches: The absorptions above 3000 cm⁻¹ and in the 1500-1600 cm⁻¹ region are indicative of the aromatic quinoline ring.[4]

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

Workflow for ATR-IR Analysis

Caption: Standard workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 171 | Molecular ion |

| [M-1]⁺ | 170 | Loss of a hydrogen radical from the aldehyde |

| [M-29]⁺ | 142 | Loss of the CHO radical |

| [M-HCN]⁺ | 144 | Loss of hydrogen cyanide from the quinoline ring |

| Quinoline fragment | 128 | Cleavage of the acetaldehyde side chain |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak at m/z 171 corresponds to the molecular weight of this compound (C₁₁H₉NO).[6]

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the quinoline ring and the reactivity of the aldehyde group. Common fragmentation pathways for quinoline derivatives include the loss of HCN.[7][8] The loss of the aldehyde group (CHO) is also a likely fragmentation pathway.[7]

Experimental Protocol for MS Data Acquisition

Direct infusion electrospray ionization (ESI) or electron ionization (EI) are common techniques for analyzing small organic molecules by mass spectrometry.

Workflow for MS Analysis

Caption: Standard workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS is essential for its unambiguous identification and characterization. This guide provides a detailed prediction and interpretation of the expected spectral data, grounded in fundamental principles of spectroscopy and knowledge of related compounds. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results. By leveraging the synergistic information from these analytical techniques, researchers can confidently confirm the structure of this important synthetic intermediate, thereby advancing their drug discovery and development efforts.

References

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

-

Mass Spectra of oxygenated quinolines. ResearchGate. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Library of Medicine. Available at: [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Pressbooks. Available at: [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available at: [Link]

-

MASS spectrum of quinoline (Q) derivative. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). Human Metabolome Database. Available at: [Link]

-

13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990). Human Metabolome Database. Available at: [Link]

-

Important IR Absorbance Frequencies. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Reddit. Available at: [Link]

-

Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]

-

13C DEPT NMR 1D Spectrum. University of Utah. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

2-(Quinolin-2-YL)acetaldehyde. PubChem. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000990). Human Metabolome Database. Available at: [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. International Atomic Energy Agency. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

-

Quantifying acetaldehyde in astronomical ices and laboratory analogues: IR spectra, intensities, 13C shifts, and radiation chemistry. ResearchGate. Available at: [Link]

-

IR Spectroscopy of Aldehydes and Ketones. Scribd. Available at: [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

- 7. chempap.org [chempap.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 2-(quinolin-3-yl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline moiety is a significant heterocyclic scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities.[1][2] 2-(quinolin-3-yl)acetaldehyde, as a reactive aldehyde derivative, presents unique challenges and opportunities in drug discovery and development. Its solubility and stability are critical physicochemical parameters that govern its formulation, bioavailability, and overall therapeutic potential. This guide provides a comprehensive technical overview of the methodologies to assess the solubility and stability of this compound. It delves into the theoretical underpinnings, practical experimental protocols, and the rationale behind key procedural steps, aiming to equip researchers with the knowledge to robustly characterize this and similar molecules.

Introduction: The Significance of Physicochemical Characterization

In the realm of drug development, a thorough understanding of a compound's physicochemical properties is paramount. For a molecule like this compound, which contains both a quinoline ring system and a reactive aldehyde group, this understanding is even more critical.[1] The quinoline portion contributes to its aromaticity and potential for π-π stacking interactions, while the acetaldehyde moiety introduces reactivity and potential instability.

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and, consequently, its absorption and bioavailability.[3][4] Poor aqueous solubility can be a major hurdle in developing an effective oral dosage form.[3] Stability, on the other hand, dictates the shelf-life of the drug substance and its formulation, ensuring that the patient receives the intended dose of the active molecule without the presence of potentially harmful degradation products.[5][6][7]

This guide will provide a detailed exploration of the principles and methodologies for determining the solubility and stability of this compound, with a focus on providing actionable insights for researchers in the field.

Solubility Determination: A Multifaceted Approach

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical applications, solubility in aqueous media is of primary interest. There are two main types of solubility measurements relevant to drug discovery: kinetic and thermodynamic.[8]

Theoretical Considerations

The solubility of this compound will be influenced by several factors:

-

The Quinoline Ring: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the aromatic system can participate in various intermolecular interactions.

-

The Acetaldehyde Group: The aldehyde group is polar and can participate in hydrogen bonding. However, aldehydes can also be prone to hydration and other reactions in aqueous solutions, which can complicate solubility measurements.[9]

-

pH: The quinoline nitrogen has a pKa, and its protonation state will significantly impact solubility. In its ionized form, the molecule is generally more water-soluble.

-

Solid-State Properties: The crystalline form (polymorph) or amorphous nature of the solid material will affect its thermodynamic solubility.[3]

Experimental Protocols for Solubility Assessment

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[8] This method is high-throughput and useful in early drug discovery for screening large numbers of compounds.[8]

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: To the wells of a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

-

Phase Separation: Separate the undissolved solid from the supernatant. This can be achieved by either centrifugation or filtration.[3]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as HPLC-UV, LC-MS, or laser nephelometry.[4]

Thermodynamic solubility, often referred to as equilibrium solubility, represents the true solubility of the most stable crystalline form of a compound at equilibrium.[10] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10][11]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Determine the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.

-

Solid Phase Analysis: It is crucial to analyze the remaining solid material (e.g., by XRPD or DSC) to confirm that no phase transition or degradation has occurred during the experiment.

Data Presentation

The solubility data for this compound should be summarized in a clear and concise table.

| Solubility Type | Method | Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | HPLC-UV | PBS (7.4) | 25 | [Insert Value] |

| Thermodynamic | Shake-Flask | 0.01 M HCl (2.0) | 25 | [Insert Value] |

| Thermodynamic | Shake-Flask | Acetate Buffer (5.0) | 25 | [Insert Value] |

| Thermodynamic | Shake-Flask | PBS (7.4) | 25 | [Insert Value] |

| Thermodynamic | Shake-Flask | Borate Buffer (9.0) | 25 | [Insert Value] |

Stability Assessment: Unveiling Degradation Pathways

The stability of this compound is a critical attribute that needs to be thoroughly investigated. The presence of the aldehyde functional group suggests potential susceptibility to oxidation, while the quinoline ring may be sensitive to photolytic degradation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13][14][15] These studies are a cornerstone of developing stability-indicating analytical methods.[12][14]

Theoretical Degradation Pathways

Potential degradation pathways for this compound include:

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid.

-

Hydrolysis: While aldehydes are generally stable to hydrolysis, the influence of the quinoline ring should be considered.

-

Photodegradation: Aromatic systems like quinoline can be susceptible to degradation upon exposure to light.

-

Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation), especially under basic conditions.[1][9]

Experimental Protocol: Forced Degradation Study

A forced degradation study involves subjecting the compound to a variety of stress conditions that are more severe than those it would typically encounter during storage and handling.[12][13][16][17]

Protocol: Comprehensive Forced Degradation Study

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a shorter duration (e.g., 2-8 hours), as aldehydes can be more sensitive to base.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 70°C) for an extended period.[14]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples.

-

Analytical Method: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) is useful for assessing peak purity. LC-MS can be employed to identify the mass of the degradation products, providing clues to their structures.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. A good mass balance (typically 95-105%) indicates that the analytical method is effective in detecting all major degradants.

Visualization of Workflows

A clear workflow is essential for conducting these studies systematically.

Caption: Workflow for the forced degradation study of this compound.

Long-Term Stability Studies

While forced degradation studies provide insights into potential degradation pathways, long-term stability studies under ICH-recommended storage conditions are necessary to establish a re-test period or shelf-life for the API.[5][16][18]

ICH Guidelines for Stability Testing

The International Council for Harmonisation (ICH) provides guidelines for stability testing. For a new API, studies should be conducted under long-term and accelerated storage conditions.[5][16][18]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Protocol for Long-Term Stability Study

-

Batch Selection: Use at least three primary batches of this compound for the study.[18]

-

Container Closure System: The API should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[16]

-

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5][16][18]

-

Tests to be Performed: The stability protocol should include tests for appearance, assay, degradation products, and any other critical quality attributes.

-

Evaluation: A significant change is defined as a failure to meet the specification.[5] If a significant change occurs during the accelerated study, an intermediate storage condition study should be conducted.[18]

Conclusion

The successful development of this compound as a potential therapeutic agent is contingent upon a thorough understanding of its solubility and stability. This guide has provided a comprehensive framework for the systematic evaluation of these critical physicochemical properties. By employing the described methodologies, from high-throughput kinetic solubility screens to detailed forced degradation and long-term stability studies, researchers can build a robust data package. This information is not only crucial for lead optimization and formulation development but also forms an integral part of the regulatory submission for any new drug candidate. A proactive and in-depth approach to characterizing the solubility and stability of this compound will ultimately pave the way for its successful translation from a promising molecule to a viable therapeutic.

References

- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. (n.d.).

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization (WHO).

- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (n.d.). The official website of the Saudi Food and Drug Authority.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- 2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764. (n.d.). PubChem.

- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor.

- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10).

- 545423-95-8(this compound) Product Description. (n.d.). ChemicalBook.

- 2-(Quinolin-8-yl)acetaldehyde|CAS 191228-36-1. (n.d.). Benchchem.

- The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).

- Acetaldehyde. (n.d.). Wikipedia.

- 399005-55-1|2-(Quinolin-2-yl)acetaldehyde|BLD Pharm. (n.d.).

- Acetaldehyde - properties, characteristics and health effects. (2024, June 14). PCC Group.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. rheolution.com [rheolution.com]

- 5. fdaghana.gov.gh [fdaghana.gov.gh]

- 6. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

- 7. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. researchgate.net [researchgate.net]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 17. biopharminternational.com [biopharminternational.com]

- 18. edaegypt.gov.eg [edaegypt.gov.eg]

The Ascendant Therapeutic Potential of Quinoline-3-Acetaldehyde Scaffolds: A Technical Guide to Biological Activities and Mechanistic Insights

Abstract

The quinoline nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of quinoline-3-acetaldehyde derivatives and their closely related structural analogs, the quinoline-3-carbaldehydes. While direct literature on the acetaldehyde variants is emerging, a wealth of data on the corresponding carbaldehydes offers significant predictive insights into their shared bioactivities. We will dissect the synthetic strategies for accessing these core structures and delve into their promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

The Quinoline Core: A Foundation of Pharmacological Diversity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a prolific source of therapeutic agents.[1] Its inherent aromaticity, electron-donating and accepting capabilities, and the presence of a nitrogen heteroatom create a unique electronic and structural landscape ripe for chemical modification.[2] This versatility has led to the development of a vast library of quinoline derivatives with a wide spectrum of pharmacological activities.[3][4][5] From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, the quinoline scaffold has consistently proven its value in drug discovery.[1]

This guide will focus on a specific, yet highly potent, subclass: quinoline-3-acetaldehyde derivatives. Due to the limited direct research on this specific scaffold, we will draw heavily on the extensive data available for the structurally analogous quinoline-3-carbaldehyde derivatives. The single-carbon difference between the acetaldehyde and carbaldehyde moieties at the 3-position is expected to influence pharmacokinetic properties, but the fundamental biological activities are likely to share common mechanistic pathways.

Synthetic Pathways to Quinoline-3-Aldehyde Scaffolds

The rational design and synthesis of quinoline-3-aldehyde derivatives are pivotal for exploring their therapeutic potential. Several classical and modern synthetic methodologies can be employed to construct the core quinoline ring and introduce the critical aldehyde functionality at the 3-position.

The Vilsmeier-Haack Reaction: A Versatile Tool for Formylation

A prominent and efficient method for the synthesis of 2-chloro-3-formylquinolines involves the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic substrate. In the context of quinoline synthesis, substituted acetanilides serve as excellent starting materials.[6]

Experimental Protocol: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde [7]

-

Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (5 equivalents) with constant stirring.

-

Reaction Setup: In a separate flask, dissolve N-(4-methoxyphenyl)acetamide (1 equivalent) in a minimal amount of DMF.

-

Vilsmeier Reaction: Slowly add the prepared Vilsmeier reagent to the acetanilide solution at 0-5°C.

-

Cyclization: After the initial reaction, heat the mixture in a water bath for approximately 4 hours to facilitate cyclization and the formation of the quinoline ring.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-6-methoxyquinoline-3-carbaldehyde.

The Friedländer Synthesis: A Classic Condensation Approach

The Friedländer synthesis is a cornerstone of quinoline chemistry, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as acetaldehyde.[2][8] This acid- or base-catalyzed reaction proceeds through a cyclodehydration mechanism to yield the quinoline ring system.[4]

Experimental Protocol: Friedländer Synthesis of a Quinoline Derivative [2]

-

Reactant Mixture: In a suitable reaction vessel, combine o-aminobenzaldehyde (1 equivalent) and acetaldehyde (1.5 equivalents) in a solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline derivative.

Caption: Key synthetic routes to quinoline-3-aldehyde scaffolds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[2][9] Derivatives of quinoline-3-carbaldehyde have shown promising cytotoxic effects against various cancer cell lines.[10]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often multifactorial, targeting key cellular processes essential for cancer cell survival and progression.[9]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows for intercalation between DNA base pairs, disrupting DNA replication and transcription.[9] Furthermore, some derivatives act as topoisomerase inhibitors, preventing the unwinding of DNA required for these processes.

-